An In-Depth Technical Guide to 5-methoxy-2-(1-phenylethyl)phenol: Synthesis, Characterization, and Biological Potential
An In-Depth Technical Guide to 5-methoxy-2-(1-phenylethyl)phenol: Synthesis, Characterization, and Biological Potential
Abstract and Introduction
5-methoxy-2-(1-phenylethyl)phenol is a substituted phenolic compound belonging to the guaiacol (2-methoxyphenol) family of molecules. While specific research on this particular derivative is not extensively documented in public literature, its structural motifs—a methoxyphenol core and a phenylethyl substituent—suggest a significant potential for applications in medicinal chemistry and materials science. The methoxyphenol moiety is a well-established pharmacophore found in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties[1][2]. Structurally similar compounds, such as 5-methyl-2-(1-methylethyl)phenol, have been noted for their antibacterial, antifungal, and antioxidant effects[3].
This technical guide provides a comprehensive, predictive framework for researchers, scientists, and drug development professionals interested in 5-methoxy-2-(1-phenylethyl)phenol. We present a robust and logical synthetic pathway, detail the expected spectroscopic characteristics for structural verification, and explore the compound's likely biological activities based on established data from close structural analogs. The methodologies are designed to be self-validating, providing a solid foundation for the synthesis and subsequent investigation of this promising molecule.
Chemical Structure and Physicochemical Properties
The structural architecture of 5-methoxy-2-(1-phenylethyl)phenol is defined by a phenol ring substituted with a methoxy group at position 5 and a 1-phenylethyl group at position 2. A key structural feature is the presence of a chiral center at the benzylic carbon of the 1-phenylethyl group, meaning the compound can exist as a racemic mixture of (R) and (S) enantiomers.
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IUPAC Name: 5-methoxy-2-(1-phenylethyl)phenol
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Molecular Formula: C₁₅H₁₆O₂
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Molecular Weight: 228.29 g/mol
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Canonical SMILES: CC(C1=CC(=C(C=C1)O)OC)C2=CC=CC=C2
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Source Context |
| logP (Octanol/Water Partition Coefficient) | ~3.5 - 4.0 | High lipophilicity expected due to the presence of two aromatic rings and the ethyl bridge. Analogous methoxyphenols have varying logP values depending on substitution[4]. |
| pKa (Acidic, Phenolic -OH) | ~9.5 - 10.5 | Typical for phenolic hydroxyl groups. The electronic effects of the methoxy and alkyl substituents will modulate the acidity[4]. |
| Polar Surface Area | 29.46 Ų | Calculated based on the hydroxyl and methoxy functional groups, influencing membrane permeability[4]. |
| Boiling Point | >300 °C (estimated) | High boiling point is expected due to the molecular weight and potential for hydrogen bonding. |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, DMSO, acetone). | Consistent with the predicted high logP value. |
Synthesis and Purification
A direct, documented synthesis for 5-methoxy-2-(1-phenylethyl)phenol is not prevalent in the literature. Therefore, a logical and efficient synthetic route is proposed here, based on the well-established Friedel-Crafts alkylation reaction.
Rationale for Synthetic Strategy
The target molecule can be synthesized by creating a carbon-carbon bond between the phenol ring and the phenylethyl group. A Friedel-Crafts alkylation of 4-methoxyphenol with styrene or 1-phenylethanol is a highly effective method. The hydroxyl group of the phenol is an activating group that directs electrophilic substitution to the ortho and para positions. Since the para position is blocked by the methoxy group's resonance donor, the alkylation is directed to the ortho position (C2). Using a mild Lewis or Brønsted acid catalyst minimizes side reactions.
Proposed Synthetic Workflow
The diagram below outlines the proposed synthetic pathway from commercially available starting materials to the purified final product.
Caption: Proposed workflow for the synthesis of 5-methoxy-2-(1-phenylethyl)phenol.
Detailed Experimental Protocol
Materials:
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4-Methoxyphenol (1.0 eq)
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Styrene (1.1 eq)
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Montmorillonite K-10 clay (20% w/w of phenol)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexanes/Ethyl Acetate solvent system
Procedure:
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Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxyphenol and Montmorillonite K-10 clay.
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Solvent Addition: Add anhydrous dichloromethane to dissolve the phenol, forming a slurry.
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Reactant Addition: While stirring vigorously, add styrene dropwise to the reaction mixture at room temperature.
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material (4-methoxyphenol) is consumed (typically 4-6 hours).
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Workup - Quenching and Extraction: Upon completion, filter the reaction mixture through a pad of Celite to remove the clay catalyst, washing with additional DCM. Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the desired product (identified by TLC) and concentrate to yield 5-methoxy-2-(1-phenylethyl)phenol as a viscous oil or solid.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation of the synthesized product is critical. The following spectroscopic data are predicted based on the known effects of the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive atom-connectivity map of the molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
|---|---|---|---|---|
| Phenolic OH | 4.5 - 5.5 | br s | 1H | - |
| Phenyl-H (C₂' to C₆') | 7.20 - 7.35 | m | 5H | - |
| Aromatic-H (C₆-H) | ~6.80 | d | 1H | ~8.5 |
| Aromatic-H (C₄-H) | ~6.75 | dd | 1H | ~8.5, 3.0 |
| Aromatic-H (C₃-H) | ~6.70 | d | 1H | ~3.0 |
| Benzylic-H (CH) | ~4.40 | q | 1H | ~7.0 |
| Methoxy (OCH₃) | ~3.75 | s | 3H | - |
| Methyl (CH₃) | ~1.65 | d | 3H | ~7.0 |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
|---|---|
| C₅ (C-OMe) | ~154 |
| C₁ (C-OH) | ~148 |
| C₁' (Quaternary Phenyl) | ~145 |
| C₂ (C-Alkyl) | ~129 |
| C₂'/C₆' | ~128.5 |
| C₄' | ~127 |
| C₃'/C₅' | ~126 |
| C₄ | ~115 |
| C₆ | ~114 |
| C₃ | ~112 |
| OCH₃ | ~56 |
| Benzylic CH | ~38 |
| Methyl CH₃ | ~22 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3200 - 3600 (broad) | O-H (Phenol) | Stretching |
| 3000 - 3100 (sharp) | C-H (Aromatic) | Stretching |
| 2850 - 3000 (sharp) | C-H (Aliphatic) | Stretching |
| 1580 - 1610, 1490-1510 | C=C (Aromatic) | Ring Stretching |
| ~1230 | C-O (Aryl Ether) | Stretching |
| ~1150 | C-O (Phenol) | Stretching |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
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Expected Molecular Ion (M⁺•): m/z = 228.1150 (for C₁₅H₁₆O₂)
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Key Fragmentation Pattern: A prominent fragment is expected from benzylic cleavage (alpha cleavage) to lose a methyl radical, forming a stable benzylic cation. The most abundant fragment would likely be at m/z = 213 [M-CH₃]⁺. Another significant peak would be the tropylium ion at m/z = 91.
Analytical Workflow
The following diagram illustrates the logical flow for confirming the identity and purity of the final compound.
Caption: Standard analytical workflow for structural elucidation and purity confirmation.
Potential Biological Activity and Applications
Context from Structurally Related Analogs
The biological profile of 5-methoxy-2-(1-phenylethyl)phenol can be inferred from the extensive research on other methoxyphenols.
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Antioxidant Activity: 2-methoxyphenols are well-known radical scavengers[1]. The phenolic hydroxyl group can donate a hydrogen atom to neutralize reactive oxygen species (ROS), forming a stable phenoxyl radical that is delocalized across the aromatic ring. This activity is central to mitigating oxidative stress, a key factor in numerous degenerative diseases[5].
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Anti-inflammatory Effects: Some methoxyphenols have been shown to be selective cyclooxygenase-2 (COX-2) inhibitors[1]. By inhibiting COX-2, these compounds can reduce the synthesis of prostaglandins, which are key mediators of inflammation and pain.
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Antimicrobial Properties: Phenolic compounds, including guaiacol derivatives, often exhibit broad-spectrum antimicrobial activity against various bacteria and fungi[2][3]. Their mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.
Postulated Mechanism of Action: Antioxidant Properties
The primary antioxidant mechanism is likely direct radical scavenging. The compound can interrupt lipid peroxidation chain reactions and neutralize harmful radicals.
Caption: Postulated mechanism of ROS scavenging by 5-methoxy-2-(1-phenylethyl)phenol.
Safety and Handling
No specific toxicological data for 5-methoxy-2-(1-phenylethyl)phenol is available. However, based on safety data sheets (SDS) for related substituted phenols, the following precautions are advised[6][7][8]:
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Hazard Classification (Predicted): May be harmful if swallowed. Causes skin irritation and serious eye irritation[7][8]. May cause respiratory irritation.
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
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Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
This compound should be treated as a potentially hazardous chemical until rigorous toxicological studies are performed.
Conclusion
5-methoxy-2-(1-phenylethyl)phenol represents a molecule of significant interest for chemical and pharmaceutical research. This guide provides the necessary foundational knowledge for its exploration, including a reliable synthetic protocol via Friedel-Crafts alkylation and a comprehensive, predictive spectroscopic profile for its characterization. Drawing upon the well-documented bioactivities of its structural analogs, this compound is a promising candidate for screening as an antioxidant, anti-inflammatory, and antimicrobial agent. The frameworks presented herein are intended to empower researchers to synthesize, validate, and ultimately unlock the therapeutic and industrial potential of this compound.
References
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- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
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- Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols.
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